REACTION_CXSMILES
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[Br:1][C:2]1[C:3](C(O)=O)=[N:4][N:5]2[CH:10]=[CH:9][CH:8]=[N:7][C:6]=12.C([N:16]([CH2:19]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:28])C=CC=CC=1.[C:38]([OH:42])([CH3:41])([CH3:40])[CH3:39]>>[Br:1][C:2]1[C:3]([NH:16][C:19](=[O:28])[O:42][C:38]([CH3:41])([CH3:40])[CH3:39])=[N:4][N:5]2[CH:10]=[CH:9][CH:8]=[N:7][C:6]=12
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Name
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|
Quantity
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1.95 g
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Type
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reactant
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Smiles
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BrC=1C(=NN2C1N=CC=C2)C(=O)O
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Name
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|
Quantity
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1.35 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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2.09 mL
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
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Quantity
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75 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under refluxing condition for 4 hours
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Duration
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4 h
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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CUSTOM
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Details
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The resulting residue was purified by reverse-phase HPLC [Waters XBridge™ RP18 column, 5 μm, 50×100 mm, flow rate 100 mL/minute, 20-75% gradient of methanol in buffer (0.1 M aqueous ammonium bicarbonate, adjusted to pH 10 with ammonium hydroxide)]
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Name
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|
Type
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product
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Smiles
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BrC=1C(=NN2C1N=CC=C2)NC(OC(C)(C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |